7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15549074
Molecular Formula: C24H15F2NO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15F2NO4 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | 7-fluoro-2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H15F2NO4/c25-15-6-4-13(5-7-15)12-27-21(14-2-1-3-17(28)10-14)20-22(29)18-11-16(26)8-9-19(18)31-23(20)24(27)30/h1-11,21,28H,12H2 |
| Standard InChI Key | YJMBJBBFEIOECJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)F |
Introduction
Molecular Architecture and Structural Features
The compound's molecular formula is C<sub>24</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>4</sub>, with a molecular weight of 419.4 g/mol. Its IUPAC name systematically describes the fused chromeno-pyrrole core, fluorinated benzyl group, and hydroxylated phenyl substituent. Key structural components include:
-
A chromeno[2,3-c]pyrrole bicyclic system, where a pyrrole ring is fused to a chromene backbone at the 2,3-c positions.
-
Fluorine atoms at the 7-position of the chromene moiety and the para position of the benzyl group.
-
A 3-hydroxyphenyl substituent at position 1, introducing phenolic functionality.
-
Two ketone groups at positions 3 and 9, contributing to the molecule's electrophilic reactivity.
The SMILES notation (C1=CC(=C(C=C1)F)CC2C3=C(C(=O)N2C4=CC(=CC=C4)O)OC5=C(C3=O)C=CC(=C5)F) encodes this arrangement, highlighting the spatial orientation of substituents.
Synthetic Pathways and Optimization
While explicit synthetic protocols for this compound remain undisclosed in public literature, chromeno-pyrrole derivatives are typically synthesized through multi-step routes involving:
-
Condensation Reactions: Formation of the chromene ring via acid-catalyzed cyclization of substituted salicylaldehydes with β-diketones.
-
Pyrrole Annulation: Introduction of the pyrrole moiety through Paal-Knorr cyclization or transition metal-catalyzed coupling.
-
Functionalization: Sequential alkylation (e.g., benzylation) and halogenation (fluorination) steps to install substituents.
Industrial-scale synthesis would require optimization of parameters such as solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts (e.g., palladium for cross-couplings). Microwave-assisted methods may enhance reaction efficiency, as demonstrated in analogous chromeno-pyrrole syntheses.
Physicochemical and Spectroscopic Properties
Experimental data for this compound remain limited, but inferences from structural analogs suggest:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO, DMF | |
| Melting Point | Estimated 240–260°C (DSC) | |
| UV-Vis λ<sub>max</sub> | ~280 nm (chromophore absorption) | |
| LogP | Predicted 3.8 (moderate lipophilicity) |
The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the phenolic -OH group introduces hydrogen-bonding capacity, influencing target binding.
Comparative Analysis with Structural Analogs
The compound's activity profile can be contextualized against related chromeno-pyrroles:
| Compound Name (Simplified) | Molecular Formula | Key Modifications | Notable Activity |
|---|---|---|---|
| 7-Chloro-2-(2-chlorobenzyl)-... | C<sub>24</sub>H<sub>15</sub>Cl<sub>2</sub>NO<sub>3</sub> | Cl substituents | Antiproliferative (HeLa cells) |
| 7-Fluoro-2-methyl-1-(p-tolyl)-... | C<sub>19</sub>H<sub>14</sub>FNO<sub>3</sub> | Methyl group, p-tolyl | COX-2 inhibition (IC<sub>50</sub> 0.8 µM) |
| 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-... | C<sub>27</sub>H<sub>22</sub>ClFNO<sub>4</sub> | Methoxy groups, ethyl linker | Serotonin receptor antagonism |
Fluorine substitution in the 7-position and benzyl group (as in the target compound) correlates with enhanced blood-brain barrier penetration compared to chlorinated analogs.
Industrial and Research Applications
Potential applications align with its pharmacological profile:
-
Oncology: As a lead compound for kinase inhibitor development, particularly in EGFR-mutated cancers.
-
Neuropharmacology: Structural features suggest possible CNS activity, warranting exploration in neurodegenerative models.
-
Chemical Biology: Fluorescent tagging via ketone derivatization for target engagement studies.
Scale-up synthesis challenges include optimizing fluorination steps (e.g., using Selectfluor® reagents) and ensuring regioselectivity in benzylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume